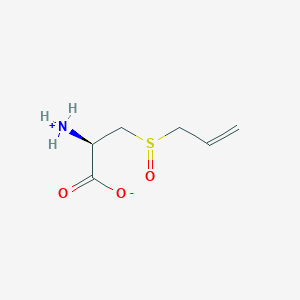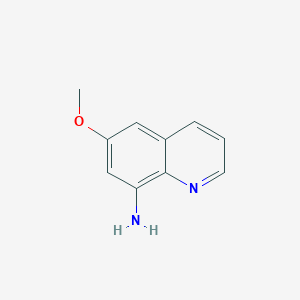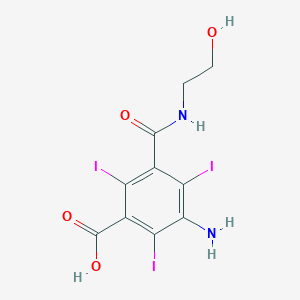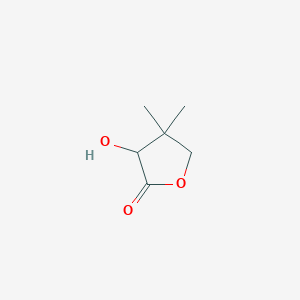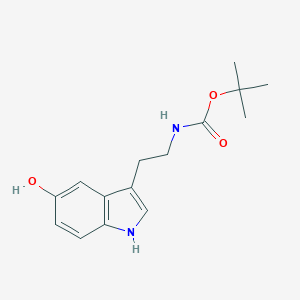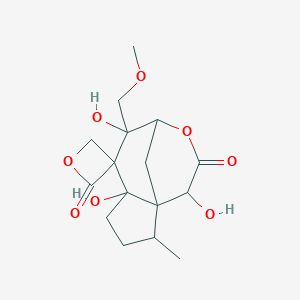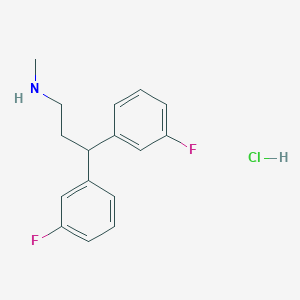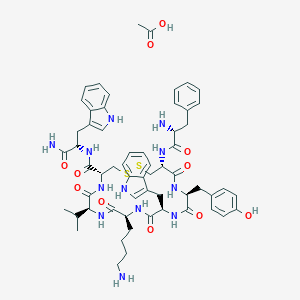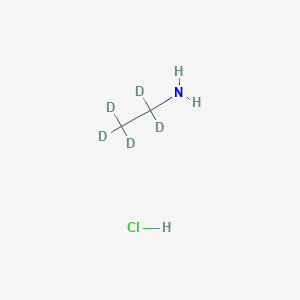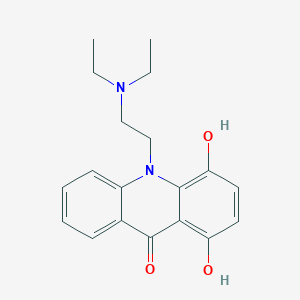
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, also known as DHEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DHEA is a synthetic derivative of acridine, a heterocyclic organic compound that has been studied for its anti-cancer and anti-inflammatory effects. In
Scientific Research Applications
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
Biochemical And Physiological Effects
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been shown to have anti-viral effects and may be useful in the treatment of viral infections.
Advantages And Limitations For Lab Experiments
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, which could lead to the development of new therapeutic agents. Additionally, the potential use of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone in the treatment of neurodegenerative diseases and viral infections warrants further investigation.
Synthesis Methods
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone can be synthesized through a multi-step process that involves the reaction of acridone with diethylamine and ethylene oxide. The resulting compound is then treated with hydrochloric acid to form 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is a complex process and requires specialized equipment and expertise.
properties
CAS RN |
141992-44-1 |
|---|---|
Product Name |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethyl]-1,4-dihydroxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20(4-2)11-12-21-14-8-6-5-7-13(14)19(24)17-15(22)9-10-16(23)18(17)21/h5-10,22-23H,3-4,11-12H2,1-2H3 |
InChI Key |
FGMCSSRWWVDXPV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
Other CAS RN |
141992-44-1 |
synonyms |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



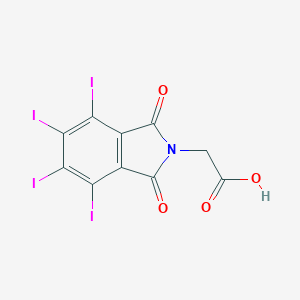
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
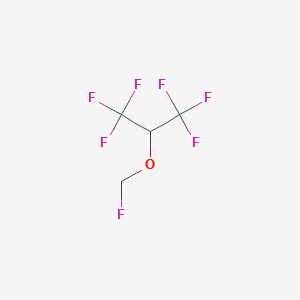
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
